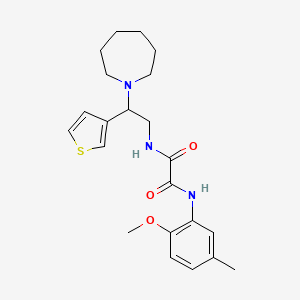

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . This compound also contains a sulfonamide group, which is considered the most important class of carbonic anhydrase inhibitors .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent

This compound has been studied for its potential as an anticancer agent , particularly in the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . Selective inhibition of CA IX is considered a promising strategy for developing novel antiproliferative agents. Derivatives of this compound have shown significant inhibitory effects against breast cancer cell lines, with some inducing apoptosis in triple-negative breast cancer cells .

Antimicrobial Activity

The derivatives of this compound have also been evaluated for their antimicrobial activity . The ability to inhibit carbonic anhydrase is crucial here as well, as it plays a role in the physiological functions of pathogenic microorganisms . This inhibition can disrupt the microbial growth and survival, offering a pathway for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its binding interactions with enzymes . These studies help in elucidating the mechanism of inhibition and are essential for the design of more effective and selective inhibitors.

Therapeutic Agent Design

The compound’s structure is useful in the design of therapeutic agents . Its sulfonamide group is an ideal ligand for the carbonic anhydrase active site, which is important for designing inhibitors with therapeutic applications .

Raw Material in Synthesis

Thiophene derivatives, like this compound, are used as raw materials in the synthesis of various therapeutic agents, including anticancer and anti-atherosclerotic agents . They also act as metal complexing agents and are used in the development of insecticides.

Wirkmechanismus

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its activity .

Biochemical Pathways

The inhibition of carbonic anhydrases disrupts the balance of bicarbonate ions and protons in the body, affecting various biochemical pathways. This can lead to changes in pH balance and electrolyte levels, impacting numerous physiological processes .

Result of Action

The inhibition of carbonic anhydrases by N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide can lead to a decrease in the production of bicarbonate ions and protons, potentially affecting pH balance and electrolyte levels . This could have various effects at the molecular and cellular levels, depending on the specific physiological context.

Action Environment

Environmental factors such as pH and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on carbonic anhydrases could be more pronounced in environments with a higher concentration of carbon dioxide . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure.

Eigenschaften

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S2/c1-4-19-12-13-8-9(11(14-12)16(2)3)15-21(17,18)10-6-5-7-20-10/h5-8,15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGLOZVMQTUERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2852147.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)

![3-Methoxy-1-methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2852152.png)

![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)